molecular formula C14H23ClN2O2 B271937 1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol

1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol

Cat. No. B271937
M. Wt: 286.8 g/mol
InChI Key: AZYOJBWVEGJPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol, also known as CE-3, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of beta-adrenergic agonists, which are commonly used in the treatment of asthma and other respiratory disorders. The purpose of

Mechanism of Action

The mechanism of action of 1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol involves its interaction with beta-adrenergic receptors in the body. These receptors are located in various organs such as the lungs, heart, and skeletal muscles. When this compound binds to these receptors, it activates a signaling pathway that leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation. This compound also has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It increases the levels of cyclic adenosine monophosphate (cAMP) in cells, which leads to the activation of protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles and the inhibition of inflammatory pathways. This compound also increases heart rate and cardiac output, making it a potential candidate for the treatment of heart failure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol in lab experiments is its specificity for beta-adrenergic receptors, which allows for more precise investigation of the effects of beta-adrenergic agonists. However, this compound has limitations in terms of its solubility and stability, which may affect its use in certain experimental conditions. Additionally, the effects of this compound may be affected by factors such as age, sex, and genetics, which may limit its applicability in certain populations.

Future Directions

There are several future directions for the investigation of 1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol. One potential direction is the development of more stable and soluble formulations of this compound, which may improve its use in lab experiments and potential therapeutic applications. Another direction is the investigation of the effects of this compound in different disease models, such as chronic obstructive pulmonary disease (COPD) and heart failure. Additionally, the investigation of the effects of this compound in different populations, such as pediatric and geriatric populations, may provide further insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol involves the reaction of 3-chloro-4-ethoxybenzylamine with 2-amino-1-propanol in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The purity and yield of this compound can be determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have bronchodilator effects, making it a potential candidate for the treatment of asthma and other respiratory disorders. This compound has also been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.8 g/mol

IUPAC Name

1-[2-[(3-chloro-4-ethoxyphenyl)methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C14H23ClN2O2/c1-3-19-14-5-4-12(8-13(14)15)10-17-7-6-16-9-11(2)18/h4-5,8,11,16-18H,3,6-7,9-10H2,1-2H3

InChI Key

AZYOJBWVEGJPNO-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CNCCNCC(C)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCNCC(C)O)Cl

Origin of Product

United States

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